molecular formula C14H13NO2 B13039089 Methyl 2-(2-methylphenyl)pyridine-4-carboxylate

Methyl 2-(2-methylphenyl)pyridine-4-carboxylate

Cat. No.: B13039089
M. Wt: 227.26 g/mol
InChI Key: XAJQDKSVNJHCSK-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylphenyl)pyridine-4-carboxylate is a heterocyclic organic compound featuring a pyridine ring substituted at position 2 with a 2-methylphenyl group and at position 4 with a methyl ester moiety. The methylphenyl group at position 2 introduces steric bulk and moderate lipophilicity, while the ester group at position 4 enhances solubility in polar organic solvents. This compound likely serves as a key intermediate in pharmaceutical or agrochemical synthesis, where substituent variations modulate reactivity and biological activity.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 2-(2-methylphenyl)pyridine-4-carboxylate

InChI

InChI=1S/C14H13NO2/c1-10-5-3-4-6-12(10)13-9-11(7-8-15-13)14(16)17-2/h3-9H,1-2H3

InChI Key

XAJQDKSVNJHCSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylphenyl)pyridine-4-carboxylate can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to achieving high yields and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylphenyl)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities:
Methyl 2-(2-methylphenyl)pyridine-4-carboxylate has been studied for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity: Research indicates that pyridine derivatives exhibit strong antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects: Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Studies suggest that modifications in the pyridine structure can enhance these effects, indicating potential for pain management therapies .
  • Anticancer Potential: The compound's structure allows for interactions with cellular targets involved in cancer progression. Initial screenings have shown cytotoxic effects against several cancer cell lines, suggesting its utility in oncology .

Synthesis and Chemical Reactions

Synthetic Applications:
this compound serves as a versatile building block in organic synthesis:

  • Intermediate for Complex Molecules: It is utilized in synthesizing more complex organic molecules, particularly in creating derivatives with enhanced biological activities.
  • Reactivity Studies: The compound undergoes various chemical reactions, including oxidation and substitution, allowing for the generation of new derivatives with tailored properties.

Industrial Applications

Chemical Manufacturing:
The compound finds applications in the manufacturing of specialty chemicals:

  • Dyes and Pigments: Due to its structural features, it can be employed in producing dyes and pigments used in textiles and coatings.
  • Cosmetic Formulations: this compound is explored in cosmetic formulations due to its potential skin benefits and stability under various conditions .

Table 1: Summary of Pharmacological Studies

Study ReferenceActivity TypeFindings
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatorySignificant COX-2 inhibition
AnticancerInduced apoptosis in cancer cell lines

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential as a lead compound for drug development.

Case Study: Anti-inflammatory Mechanism

In vitro studies demonstrated that this compound inhibited COX-2 activity effectively. The compound's structure was modified to enhance selectivity towards COX-2 over COX-1, which could lead to fewer side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylphenyl)pyridine-4-carboxylate involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The exact mechanism of action can vary based on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyridine-Based Esters

Methyl 2-(Trifluoromethyl)Pyridine-4-Carboxylate
  • Structure : Pyridine ring with trifluoromethyl (-CF₃) at position 2 and methyl ester at position 4 .
  • Molecular Formula: C₈H₆F₃NO₂; Molecular Weight: 205.13 g/mol.
  • Key Differences :
    • The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring compared to the electron-donating 2-methylphenyl group. This increases electrophilicity and may enhance metabolic stability in drug design.
    • Higher lipophilicity (due to -CF₃) likely reduces aqueous solubility relative to the methylphenyl analog.
  • Synthetic Utility : Used in research as a fluorinated building block for bioactive molecules .
Methyl 4-(4-Fluorophenyl)Pyrimidine-2-Carboxylate
  • Structure : Pyrimidine ring with 4-fluorophenyl at position 4 and methyl ester at position 2 .
  • Molecular Formula : C₁₂H₉FN₂O₂; Molecular Weight : 232.21 g/mol.
  • The 4-fluorophenyl group introduces moderate electronegativity, balancing lipophilicity and reactivity.

Heterocyclic Core Modifications

Methyl (2S,4S)-4-(2,4-Dimethylphenoxy)Pyrrolidine-2-Carboxylate
  • Structure: Pyrrolidine (5-membered saturated ring) with ester and phenoxy substituents .
  • Molecular Formula: C₁₄H₁₉NO₃; Molecular Weight: 249.30 g/mol.
  • Key Differences: Saturated pyrrolidine ring reduces aromaticity, decreasing conjugation and altering electronic properties.

Substituent-Driven Physical Properties

highlights substituent effects on melting points (268–287°C for chloro/nitro-substituted pyridines). While data for the target compound are unavailable, trends suggest:

  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Increase melting points via dipole-dipole interactions.
  • Electron-Donating Groups (e.g., -CH₃, -OCH₃): Lower melting points due to reduced polarity.
    Thus, the 2-methylphenyl group in the target compound may result in a lower melting point compared to nitro- or chloro-substituted analogs.

Data Table: Comparative Analysis of Structural Analogs

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 2-(2-methylphenyl)pyridine-4-carboxylate (hypothetical) Pyridine 2-(2-methylphenyl), 4-COOCH₃ C₁₄H₁₃NO₂ ~227.26 Moderate lipophilicity, potential pharmaceutical intermediate
Methyl 2-(trifluoromethyl)pyridine-4-carboxylate Pyridine 2-CF₃, 4-COOCH₃ C₈H₆F₃NO₂ 205.13 High metabolic stability, fluorinated drug precursor
Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate Pyrimidine 4-(4-FC₆H₄), 2-COOCH₃ C₁₂H₉FN₂O₂ 232.21 Enhanced solubility, pyrimidine-based bioactive agent
Methyl (2S,4S)-4-(2,4-dimethylphenoxy)pyrrolidine-2-carboxylate Pyrrolidine 4-(2,4-dimethylphenoxy), 2-COOCH₃ C₁₄H₁₉NO₃ 249.30 Steric hindrance, chiral intermediate

Biological Activity

Methyl 2-(2-methylphenyl)pyridine-4-carboxylate is an organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C13H13NO2C_{13}H_{13}NO_2 and a molecular weight of approximately 229.26 g/mol. The compound features a pyridine ring substituted with a methyl group and a carboxylate ester group, which contributes to its chemical properties and potential biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyridine ring and subsequent esterification processes. Variations in substitution patterns can significantly influence the yield and purity of the final product.

Binding Affinity Studies

Research has shown that this compound exhibits significant binding affinity towards various biological targets. For instance, studies utilizing isothermal titration calorimetry (ITC) have indicated that compounds with similar structural motifs can inhibit specific enzymes, such as MurB, with varying degrees of potency . The binding affinity for these targets is critical for understanding the compound's mechanism of action.

Anticancer Activity

A notable area of investigation is the compound's anticancer properties. In related studies, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives have been shown to induce cell death through mechanisms involving disruption of microtubule polymerization, leading to mitotic arrest and subsequent cell death . The influence of substituents on the phenyl ring has been particularly highlighted, suggesting that modifications can enhance or diminish biological activity.

Study on Cell Cycle Effects

In a study examining the effects of related compounds on cell cycle dynamics, it was observed that specific derivatives led to significant accumulation of cells in the G2/M phase, indicating potential as mitotic inhibitors . This suggests that this compound and its analogues may share similar mechanisms of action.

Inhibition Studies

Further research has identified various analogues that exhibit high inhibition rates against specific enzymes involved in cellular processes. For instance, structure-activity relationship (SAR) studies have revealed that modifications at certain positions on the pyridine or phenyl rings can enhance inhibitory activity against cyclophilin A, an important target in immunology .

Data Table: Biological Activities of Related Compounds

Compound NameTargetBinding Affinity (Kd)IC50 (μM)Biological Activity
This compoundMurB2.88 mMNot specifiedPotential antibacterial
Indolyl-Pyridinyl-PropenonesMicrotubulesNot specified<0.1 μMAnticancer activity
Cyclophilin A InhibitorsCypA2.5 - 6.2 μMNot specifiedImmunosuppressive activity

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